3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Overview
Description
3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Quinazolinone Core Synthesis: The quinazolinone core is usually prepared by the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Substitution Reactions: The pyrazole and quinazolinone intermediates are then linked through a propyl chain using appropriate alkylation reactions.
Introduction of the Nitrobenzyl Sulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: The chloro group in the pyrazole ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Hydrogenated Products: Resulting from the reduction of the entire molecule.
Substituted Derivatives: Formed by replacing the chloro group with various nucleophiles.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of various enzymes due to its unique structure.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs.
Antimicrobial Agents: Possible application in the synthesis of antimicrobial compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Pharmaceuticals: Potential use in the formulation of new drugs.
Mechanism of Action
The mechanism of action of 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrazole and quinazolinone moieties suggests that it may inhibit enzyme activity or modulate receptor function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **3-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
- **3-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE
Uniqueness
The unique combination of the chloro and methyl groups on the pyrazole ring, along with the nitrobenzyl sulfanyl substitution, distinguishes 3-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[(3-NITROBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.
Properties
IUPAC Name |
3-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-15-19(23)13-26(25-15)10-5-11-27-21(29)18-8-2-3-9-20(18)24-22(27)32-14-16-6-4-7-17(12-16)28(30)31/h2-4,6-9,12-13H,5,10-11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSROYGZUXVRPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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